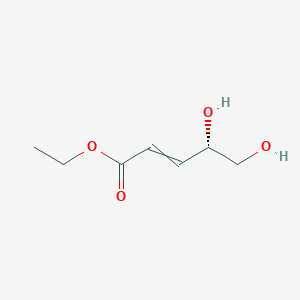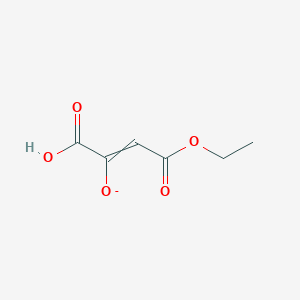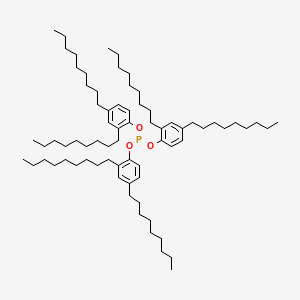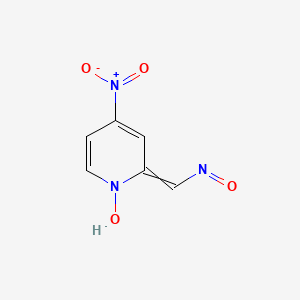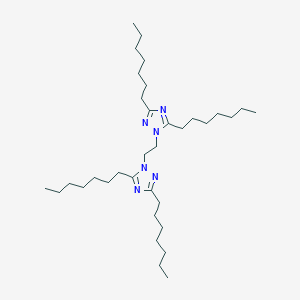![molecular formula C46H46O4 B14499964 (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] CAS No. 63674-26-0](/img/structure/B14499964.png)
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with four methanone groups, each attached to a 2,4,6-trimethylphenyl group
准备方法
The synthesis of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
化学反应分析
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, along with catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
科学研究应用
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of new treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism by which (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar compounds to (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] include other benzene derivatives with multiple substituents, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another benzene derivative with three fluorine atoms attached to the benzene ring.
The uniqueness of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] lies in its specific substitution pattern and the presence of multiple methanone groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
63674-26-0 |
|---|---|
分子式 |
C46H46O4 |
分子量 |
662.9 g/mol |
IUPAC 名称 |
(2,4,6-trimethylphenyl)-[2,4,5-tris(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C46H46O4/c1-23-13-27(5)39(28(6)14-23)43(47)35-21-37(45(49)41-31(9)17-25(3)18-32(41)10)38(46(50)42-33(11)19-26(4)20-34(42)12)22-36(35)44(48)40-29(7)15-24(2)16-30(40)8/h13-22H,1-12H3 |
InChI 键 |
OEXYOCQJPQZWNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=C(C=C2C(=O)C3=C(C=C(C=C3C)C)C)C(=O)C4=C(C=C(C=C4C)C)C)C(=O)C5=C(C=C(C=C5C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)

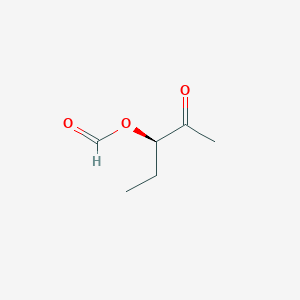
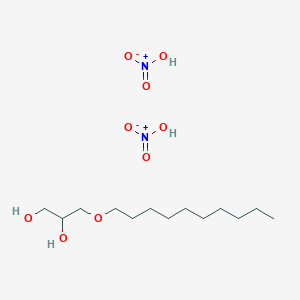
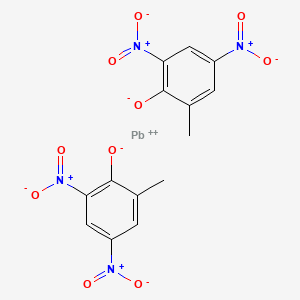
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
